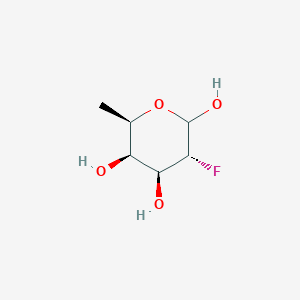
2-Deoxy-2-fluoro-D-fucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-fluoro-D-fucose is a fluorinated analog of D-fucose, a monosaccharide. This compound is notable for its ability to inhibit fucosylation, a process where fucose is added to glycoproteins and glycolipids. Fucosylation is significant in various biological processes, including cell signaling and immune response. The inhibition of this process by this compound has made it a valuable tool in scientific research, particularly in the study of cancer and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2-fluoro-D-fucose typically involves the fluorination of a suitable precursor. One common method starts with 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose. This compound is treated with tetraalkylammonium fluorides to yield this compound . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Deoxy-2-fluoro-D-fucose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like tetraalkylammonium fluorides are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated derivatives of D-fucose, which can be further utilized in biochemical studies .
Aplicaciones Científicas De Investigación
2-Deoxy-2-fluoro-D-fucose has several applications in scientific research:
Chemistry: It is used to study the mechanisms of fucosylation and its inhibition.
Biology: The compound helps in understanding cell signaling pathways and immune responses.
Medicine: It is particularly valuable in cancer research, where it is used to investigate the role of fucosylation in tumor progression and metastasis
Industry: The compound is used in the development of therapeutic agents and diagnostic tools.
Mecanismo De Acción
2-Deoxy-2-fluoro-D-fucose exerts its effects by inhibiting the enzyme fucosyltransferase, which is responsible for adding fucose to glycoproteins and glycolipids. This inhibition disrupts the fucosylation process, affecting various cellular functions. The compound is metabolized inside the cell to a substrate-based inhibitor of fucosyltransferases, further enhancing its inhibitory effects .
Comparación Con Compuestos Similares
2-Deoxy-2-fluoro-L-fucose: An L-fucose analog with similar inhibitory properties.
2-Deoxy-2-fluoro-D-glucose: A glucose analog used in medical imaging.
Uniqueness: 2-Deoxy-2-fluoro-D-fucose is unique due to its specific inhibition of fucosylation, making it a valuable tool in studying this process in various biological contexts. Its ability to inhibit fucosyltransferase distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C6H11FO4 |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6?/m1/s1 |
Clave InChI |
IRKXGKIPOMIQOD-GASJEMHNSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


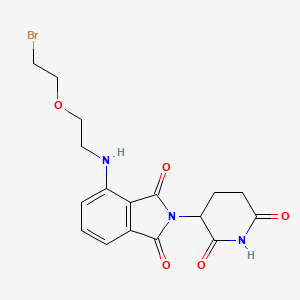
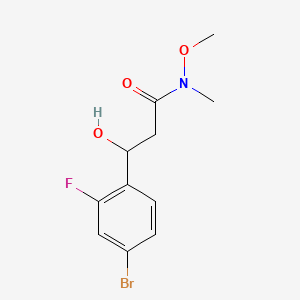
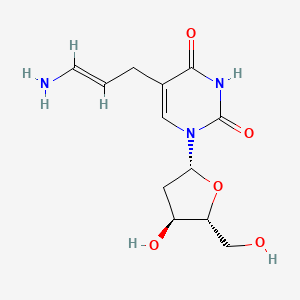
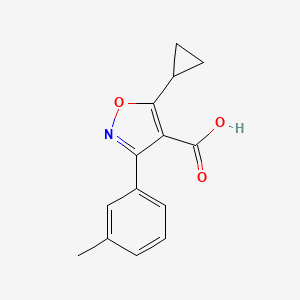
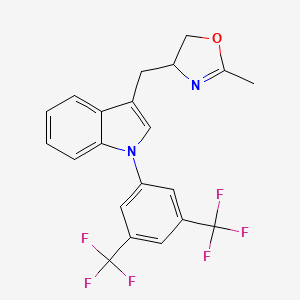
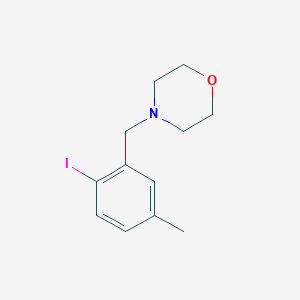
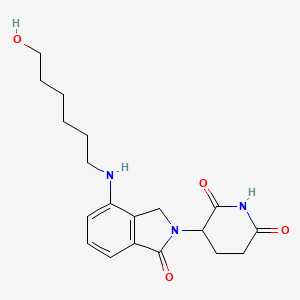

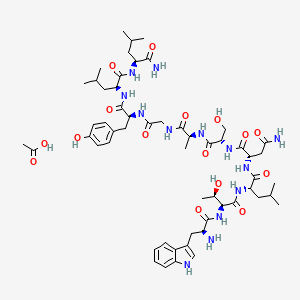
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)




